molecular formula C17H15F3N2O2 B12641285 1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-

1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-

Cat. No.: B12641285
M. Wt: 336.31 g/mol
InChI Key: FDIUVHHMTSTWDK-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- is a complex organic compound with a molecular formula of C17H13F3N2O2. This compound is known for its unique structure, which includes a benzenediol core substituted with a propyl group and a trifluoromethyl-indazole moiety.

Preparation Methods

The synthesis of 1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane and ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

4-[1-propyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C17H15F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h3-7,9,23-24H,2,8H2,1H3

InChI Key

FDIUVHHMTSTWDK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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